TOFOGLIFLOZIN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

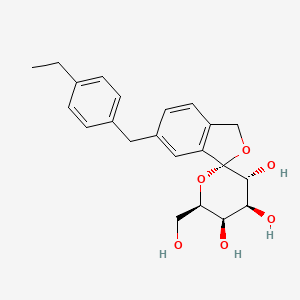

(3S,3'R,4'S,5'R,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKUNOPTJGDOB-CTWRKMMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tofogliflozin's Mechanism of Action on SGLT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofogliflozin (B611414) is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By selectively targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action is independent of insulin, providing a valuable therapeutic option for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on SGLT2, detailing its binding kinetics, selectivity, and the downstream physiological effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data and visual representations of the relevant pathways and workflows.

Introduction: The Role of SGLT2 in Renal Glucose Homeostasis

In a healthy individual, approximately 180 grams of glucose are filtered daily by the glomeruli and subsequently reabsorbed back into circulation, primarily in the proximal convoluted tubules of the kidneys.[1] This process is mediated by sodium-glucose cotransporters (SGLTs). SGLT2, a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this glucose reabsorption.[2] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 transporter in the S3 segment.[3] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[4]

SGLT2 inhibitors, such as this compound, represent a novel class of oral antihyperglycemic agents that target this key transporter. By inhibiting SGLT2, these drugs reduce the renal threshold for glucose excretion, leading to glucosuria and a reduction in plasma glucose concentrations.[4]

Core Mechanism of Action of this compound on SGLT2

This compound functions as a competitive inhibitor of SGLT2.[5] This means that it reversibly binds to the same site on the SGLT2 protein as glucose, thereby preventing glucose from being transported across the apical membrane of the proximal tubule cells.

Binding Kinetics and High Selectivity

This compound exhibits high potency and remarkable selectivity for SGLT2 over SGLT1. This high selectivity is a critical attribute, as inhibition of SGLT1, which is also present in the intestines, can lead to gastrointestinal side effects.

dot

Downstream Physiological Effects

The inhibition of SGLT2 by this compound initiates a cascade of physiological effects, primarily centered on the renal handling of glucose and sodium.

-

Increased Urinary Glucose Excretion (UGE): By blocking glucose reabsorption, this compound leads to a dose-dependent increase in the amount of glucose excreted in the urine.[6]

-

Lowering of Blood Glucose: The increased UGE directly results in a reduction of plasma glucose levels.

-

Osmotic Diuresis: The increased glucose concentration in the renal tubules leads to an osmotic diuretic effect, increasing urine volume.

-

Natriuresis: SGLT2 cotransports sodium along with glucose. Therefore, inhibition of SGLT2 also leads to a modest increase in sodium excretion.

-

Tubuloglomerular Feedback (TGF) Restoration: In diabetic states, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa, which in turn causes afferent arteriole vasodilation and glomerular hyperfiltration.[2] SGLT2 inhibitors, by increasing sodium delivery to the macula densa, are believed to restore tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure.[7][8]

dot

References

- 1. Activation of the Tubulo-Glomerular Feedback by SGLT2 Inhibitors in Patients With Type 2 Diabetes and Advanced Chronic Kidney Disease: Toward the End of a Myth? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. uaclinical.com [uaclinical.com]

- 5. Competitive inhibition of SGLT2 by this compound or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective SGLT2 inhibition by this compound reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis [e-enm.org]

Tofogliflozin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofogliflozin (B611414) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound effectively reduces blood glucose levels by promoting the excretion of glucose in the urine, a mechanism independent of insulin (B600854) action.[1][3] This whitepaper provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from clinical and preclinical studies. Detailed experimental methodologies are provided, and signaling pathways and experimental workflows are illustrated to support drug development and research professionals in their understanding of this therapeutic agent.

Pharmacodynamics: Mechanism of Action and Primary Effects

This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[1][4] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[5] By blocking this transporter, this compound reduces the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[4][6] This glucosuric effect also contributes to a mild osmotic diuresis and a net caloric loss, which can lead to reductions in body weight and blood pressure.[1]

Signaling Pathway for SGLT2 Inhibition

The primary mechanism of this compound is the direct, competitive inhibition of the SGLT2 protein. This action does not involve complex intracellular signaling cascades for its primary effect. The process can be visualized as follows:

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

Tofogliflozin's High Selectivity for SGLT2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tofogliflozin's selectivity for the sodium-glucose cotransporter 2 (SGLT2) over its isoform, SGLT1. This compound (B611414) is a potent and highly selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[3][4] The high degree of selectivity for SGLT2 is a critical attribute, minimizing off-target effects associated with SGLT1 inhibition and contributing to its safety and efficacy profile.

Quantitative Analysis of Selectivity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for SGLT2 over SGLT1 is determined by the ratio of its IC50 or Ki value for SGLT1 to that for SGLT2. This compound exhibits one of the highest selectivity ratios among the class of SGLT2 inhibitors.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| This compound | 2.9 [5][6] | 8444 [5][6] | ~2911 [7] |

| Dapagliflozin | 1.1 (EC50) | 1390 | ~1200[5][8] |

| Canagliflozin | 2.2 - 4.4 | 910 | ~260 - 413[5][6][8] |

| Empagliflozin | 3.1 | >930 | >300[5] |

| Ipragliflozin | 7.4 | 1880 | ~254[5] |

| Ertugliflozin | 0.877 | >877 | >1000[5] |

| Sotagliflozin | 1.8 | 36 | ~20 (Dual Inhibitor)[6][9] |

Note: IC50/EC50 values can vary based on experimental conditions and assay types. The data presented is a synthesis from multiple sources for comparative purposes.

Mechanism of Action and Physiological Implications

SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into circulation, primarily in the S1 segment of the proximal convoluted tubule.[10] SGLT1, in contrast, is responsible for the remaining 10% of renal glucose reabsorption and is also the primary glucose transporter in the small intestine.

By potently and selectively inhibiting SGLT2, this compound reduces the renal threshold for glucose excretion, leading to glucosuria and lower plasma glucose levels in an insulin-independent manner.[1][3] The high selectivity for SGLT2 is thought to confer a lower risk of hypoglycemia compared to dual SGLT1/SGLT2 inhibitors, as SGLT1's role in glucose reabsorption becomes more significant under lower glycemic conditions.[11][12]

Experimental Protocols for Determining Selectivity

The IC50 values and selectivity of SGLT inhibitors like this compound are determined through robust in vitro assays. A common method involves using a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). The protocol measures the inhibition of transporter activity by assessing the uptake of a labeled glucose analog.

Cell-Based Radioactive Glucose Analog Uptake Assay

This protocol provides a representative method for quantifying SGLT-mediated glucose uptake.

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing either hSGLT1 or hSGLT2 in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Seed the cells into 96-well microplates at a suitable density and allow them to grow to confluency.

2. Compound Preparation:

-

Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (B87167) (DMSO).

-

Create serial dilutions of the compounds in a sodium-containing uptake buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

3. Uptake Assay:

-

Wash the confluent cell monolayers with a sodium-free buffer to remove residual media.

-

Pre-incubate the cells with the diluted test compounds or vehicle control (for total uptake) in a sodium-containing buffer for 15-30 minutes at 37°C. Include a non-specific uptake control by using a sodium-free buffer or a high concentration of a non-labeled sugar like D-glucose.[13]

-

Initiate the uptake reaction by adding a sodium-containing buffer that includes the test compound and a radiolabeled, non-metabolizable glucose analog, such as [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG).[14]

-

Incubate for a predetermined linear uptake period (e.g., 10-60 minutes) at 37°C.[13][14]

4. Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with an ice-cold, sodium-free buffer to remove extracellular radioligand.

-

Lyse the cells using a suitable lysis buffer.

5. Measurement and Data Analysis:

-

Transfer the cell lysates to a scintillation plate, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Calculate the SGLT-specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[13]

-

Calculate the selectivity ratio by dividing the IC50 for hSGLT1 by the IC50 for hSGLT2.

Visualizing this compound's Selectivity Spectrum

The concept of selectivity is crucial in drug development. A highly selective drug minimizes interactions with unintended targets. In the context of SGLT inhibitors, high selectivity for SGLT2 is desirable to isolate the therapeutic effect to renal glucose reabsorption.

Conclusion

This compound is distinguished within its class by an exceptionally high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2900-fold.[7] This specificity, confirmed through rigorous in vitro assays, ensures that its therapeutic action is precisely targeted to the primary mediator of renal glucose reabsorption.[15][16] This high degree of selectivity is a key pharmacological feature, contributing to its efficacy in glycemic control while minimizing the potential for off-target effects related to SGLT1 inhibition in other tissues. This technical profile underscores the importance of selectivity in the design and development of advanced therapeutic agents for type 2 diabetes.

References

- 1. uaclinical.com [uaclinical.com]

- 2. This compound: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. A Pharmacokinetic/Pharmacodynamic Drug-Drug Interaction Study of this compound (a New SGLT2 Inhibitor) and Selected Anti-Type 2 Diabetes Mellitus Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Switching From Another Sodium-Glucose Cotransporter 2 Inhibitor to this compound on Nocturia in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Selective SGLT2 inhibition by this compound reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Tofogliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of tofogliflozin (B611414), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has demonstrated significant therapeutic potential in managing type 2 diabetes by targeting the primary mechanism of renal glucose reabsorption. This document details the core in vitro studies that elucidate its mechanism of action and cellular effects, presenting quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data from in vitro studies, highlighting the dose-dependent efficacy of this compound in various cellular assays.

Table 1: Inhibition of SGLT2-Mediated Glucose Uptake

| Cell Line | Glucose Concentration | This compound Concentration | % Inhibition of Glucose Uptake | Reference |

| Human Proximal Tubular Cells | High Glucose (30 mM) | Dose-dependent | Dose-dependent suppression | [1] |

Table 2: Effect of this compound on High Glucose-Induced Cellular Stress Markers

| Cell Line | Parameter Measured | High Glucose Exposure | This compound Treatment | Outcome | Reference |

| Human Proximal Tubular Cells | Oxidative Stress (ROS Generation) | 30 mM for 4 and 24 hours | Co-treatment with this compound | Significant suppression of ROS generation | [1] |

| Human Proximal Tubular Cells | MCP-1 Gene Expression | 30 mM for 4 hours | Co-treatment with this compound | Blockade of MCP-1 induction | [1] |

| Human Proximal Tubular Cells | Apoptotic Cell Death | 30 mM for 8 days | Co-treatment with this compound | Blockade of apoptosis | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the efficacy of this compound.

SGLT2-Mediated Glucose Uptake Assay

This assay measures the inhibition of glucose transport into cells expressing SGLT2. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is commonly used.

Materials:

-

Human proximal tubular cells (e.g., HK-2 cell line)

-

Cell culture medium

-

High glucose medium (30 mM D-glucose)

-

This compound stock solution (in DMSO)

-

2-NBDG solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Culture human proximal tubular cells to confluence in standard cell culture medium.

-

High Glucose Exposure: Expose the cells to high glucose medium (30 mM) for a predetermined period (e.g., 24 hours) to mimic hyperglycemic conditions.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (DMSO).

-

2-NBDG Incubation: Wash the cells with PBS and incubate with a medium containing 2-NBDG for 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence intensity using a microplate reader or visualize and quantify using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the percentage inhibition of glucose uptake at each this compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.

Materials:

-

Human proximal tubular cells

-

High glucose medium (30 mM)

-

This compound

-

ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with high glucose and this compound as described in the glucose uptake assay protocol.

-

Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

-

Fluorescence Detection: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Quantify the fluorescence intensity to determine the relative levels of intracellular ROS. Compare the results from this compound-treated cells to the high glucose control.

Quantification of Monocyte Chemoattractant Protein-1 (MCP-1) Gene Expression

This protocol uses quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of MCP-1.

Materials:

-

Human proximal tubular cells

-

High glucose medium (30 mM)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for MCP-1 and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment: Expose cells to high glucose and treat with this compound as previously described.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using primers for MCP-1 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of MCP-1 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene.

Assessment of Apoptosis

Apoptosis can be assessed using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) staining or by observing nuclear morphology with DNA-binding dyes like Hoechst 33342.

TUNEL Assay Protocol:

-

Cell Preparation: Culture and treat cells on coverslips with high glucose and this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

TUNEL Staining: Perform the TUNEL assay using a commercial kit, which labels the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Hoechst Staining Protocol:

-

Cell Staining: After treatment, incubate the cells with Hoechst 33342 dye.

-

Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

Quantification: Count the percentage of apoptotic cells in multiple fields of view.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows.

Caption: Mechanism of this compound in mitigating high glucose-induced cellular stress.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Preclinical Animal Models for Tofogliflozin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This document details the experimental protocols for key in vivo studies, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows through detailed diagrams.

Core Concepts in this compound Preclinical Research

This compound effectively lowers blood glucose levels by inhibiting SGLT2 in the renal proximal tubules, thereby promoting urinary glucose excretion.[1] Preclinical studies in animal models are crucial for elucidating its therapeutic mechanisms, evaluating its efficacy in various pathological conditions, and assessing its safety profile. The primary animal models employed mimic type 1 and type 2 diabetes, obesity, and associated complications such as diabetic nephropathy.

Key Preclinical Animal Models

A variety of rodent models have been instrumental in characterizing the pharmacological effects of this compound. These models can be broadly categorized into genetic models of diabetes and obesity, and induced models of diabetes.

-

KKAy/Ta Mice: An obese, type 2 diabetes model that exhibits hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance.[2][3]

-

Diet-Induced Obese (DIO) Rats and Mice: These models are developed by feeding rodents a high-fat diet, leading to obesity, insulin resistance, and other metabolic abnormalities.[3][4]

-

Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity and type 2 diabetes characterized by hyperphagia, obesity, hyperglycemia, and hyperlipidemia.[5]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[5][6]

-

Streptozotocin (STZ)-Induced Diabetic Rats and Mice: STZ is a chemical that is toxic to pancreatic β-cells, and its administration induces a state of insulin deficiency and hyperglycemia, mimicking type 1 diabetes.[7][8]

Summarized Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies on this compound.

Table 1: Effects of this compound on Glycemic Control and Body Weight

| Animal Model | This compound Dose/Administration | Duration | Key Findings | Reference(s) |

| KKAy/Ta Mice | 0.015% in diet | 5 weeks | Improved hyperglycemia. | [2] |

| KKAy Mice | Not specified | 3 or 5 weeks | Decreased plasma glucose and body weight gain. | [3] |

| Diet-Induced Obese (DIO) Rats | Not specified | 9 weeks | Attenuated body weight gain. | [3] |

| Zucker Diabetic Fatty (ZDF) Rats | 3 and 10 mg/kg (single oral gavage) | Acute | Dose-dependently increased renal glucose clearance and reduced blood glucose levels. | [5] |

| db/db Mice | 3 and 10 mg/kg | 4 weeks | Reduced glycated hemoglobin and improved glucose tolerance. | [5] |

| C57BL/6J Mice on High-Fat Diet | with or without this compound | 12 weeks | Reduced body weight gain and significantly lower blood glucose levels during OGTT and ITT. | [9] |

Table 2: Effects of this compound on Renal Function

| Animal Model | This compound Dose/Administration | Duration | Key Findings | Reference(s) |

| KKAy/Ta Mice | 0.015% in diet | 5 weeks | Suppressed the elevation of urinary N-acetyl-β-d-glucosaminidase activity and urinary albumin excretion. | [2] |

| KK-Ay Mice | 0.015% in diet | 8 weeks | Significantly lowered HbA1c levels, but did not reverse albuminuria. Prevented glomerular and tubulointerstitial damage. | [10] |

| db/db Mice | Not specified | 8 weeks | Prevented the increase in urinary albumin/creatinine (B1669602) ratio and attenuated glomerular hypertrophy. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in this compound preclinical research.

Induction of Diabetes and Obesity Models

4.1.1. High-Fat Diet (HFD)-Induced Obesity

-

Animals: 8-week-old male C57BL/6J mice.[4]

-

Diet: A high-fat diet providing 42% of kilocalories from fat, 43% from carbohydrates, and 15% from protein is administered for 15 weeks. A standard chow diet is given to the control group.[4]

-

Housing: Animals are housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[4]

-

Monitoring: Body weight and food intake are recorded weekly.[4]

4.1.2. Streptozotocin (STZ)-Induced Diabetes

-

Animals: Adult male Sprague-Dawley rats (250-300g).[3]

-

STZ Preparation: STZ is dissolved in 0.9% sodium chloride.[3]

-

Induction: Animals receive two intraperitoneal injections of STZ (75 mg/kg each) on successive days.[3]

-

Confirmation of Diabetes: Blood glucose levels are measured one week post-injection from tail vein blood. Animals with a blood glucose level ≥ 15 mM are considered diabetic.[3]

-

Supportive Care: To prevent fatal hypoglycemia after STZ administration, animals can be provided with 10% sucrose (B13894) water for the first 24-48 hours.[6][11]

In Vivo Physiological Assessments

4.2.1. Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice are fasted for 4-6 hours with free access to water.[2]

-

Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[2]

-

Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[12]

-

Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.[2]

4.2.2. Hyperinsulinemic-Euglycemic Clamp

This procedure is considered the gold standard for assessing insulin sensitivity in vivo.[13]

-

Surgical Preparation: At least 5 days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[5]

-

Fasting: Mice are fasted for 5-6 hours.[14]

-

Tracer Infusion (optional): A primed-continuous infusion of [3-³H]glucose can be administered to assess endogenous glucose production and glucose utilization.[5]

-

Clamp Procedure:

-

A continuous infusion of human insulin is initiated.[13]

-

A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (a normal blood glucose level).[13]

-

Blood glucose is monitored every 10 minutes from the arterial catheter.[13]

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.[13]

-

Biochemical and Histological Analyses

4.3.1. Measurement of Urinary Albumin and Creatinine

-

Urine Collection: Spot urine samples can be collected by gently handling the mouse and collecting the voided urine in a microfuge tube. For 24-hour collections, metabolic cages are used.[15][16]

-

Analysis: Urinary albumin concentration is typically measured using an ELISA kit, and creatinine concentration is measured using a colorimetric assay. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine volume.[15][17]

4.3.2. Assessment of Mesangial Matrix Expansion

-

Tissue Preparation: Kidneys are fixed in formalin, embedded in paraffin, and sectioned at 3-4 µm.[18]

-

Staining: Sections are stained with Periodic acid-Schiff (PAS), which highlights the basement membranes and mesangial matrix.[18][19]

-

Quantification: The PAS-positive area within the glomeruli is quantified using image analysis software to determine the extent of mesangial matrix expansion.[18]

4.3.3. Detection of Apoptosis (TUNEL Assay)

-

Tissue Preparation: Paraffin-embedded kidney sections are used.[20]

-

Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.[20][21]

-

Analysis: The number of TUNEL-positive cells is counted under a microscope to quantify the degree of apoptosis.[22]

4.3.4. Western Blot for AMPK Activation

-

Protein Extraction: Protein lysates are prepared from tissues or cells of interest.[10]

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.[23]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 (an indicator of activation) and total AMPK.[10][23]

-

Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized using a chemiluminescence imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the level of activation.[23]

Visualizing Mechanisms and Workflows

Signaling Pathways

The therapeutic effects of this compound extend beyond simple glucose lowering and involve modulation of key signaling pathways.

Caption: this compound's mechanism of action and downstream signaling effects.

Experimental Workflows

Visualizing the sequence of experimental procedures is crucial for understanding the design of preclinical studies.

Caption: A generalized workflow for a preclinical study of this compound.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucose Tolerance Test in Mice [bio-protocol.org]

- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]

- 15. protocols.io [protocols.io]

- 16. mmpc.org [mmpc.org]

- 17. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.10. Mesangial Expansion [bio-protocol.org]

- 19. U Michigan - Mesangial matrix evalutaion [protocols.io]

- 20. TUNEL Assay [bio-protocol.org]

- 21. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Tofogliflozin's Dual Impact on Glucose and Sodium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin (B611414), a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its unique mechanism of action, independent of insulin (B600854) secretion or sensitivity, offers a novel therapeutic pathway by directly targeting renal glucose reabsorption. This technical guide provides a comprehensive overview of the effects of this compound on glucose and sodium homeostasis, supported by quantitative data from pivotal clinical and preclinical studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: SGLT2 Inhibition

This compound selectively and potently inhibits SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking SGLT2, this compound reduces the reabsorption of glucose and sodium from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and natriuresis.[2][3][4] This glucosuric effect directly lowers plasma glucose levels, contributing to improved glycemic control in patients with T2DM.[2][3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on adrenocorticotropic hormone, renin and aldosterone, and cortisol levels in elderly patients with diabetes mellitus: A retrospective study of a patient cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicenter, open label, randomized controlled superiority trial for availability to reduce nocturnal urination frequency: The TOP‐STAR study - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Tofogliflozin in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin (B611414) is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for renal glucose reabsorption. Its primary mechanism of action is to increase urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2][3] A critical aspect of its pharmacological profile is its high specificity for SGLT2 over other related transporters, particularly SGLT1. This high selectivity minimizes the potential for off-target effects commonly associated with less specific inhibitors.[1][4] This guide provides an in-depth analysis of the known off-target profile of this compound based on cellular assays, details the experimental protocols used to determine this specificity, and outlines workflows for identifying potential off-target interactions.

Quantitative Analysis of this compound Selectivity

The primary "off-target" concern for any SGLT2 inhibitor is its potential activity against SGLT1, which is prevalent in the small intestine and plays a role in glucose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. Cellular assays using cells overexpressing specific transporters are fundamental in determining the selectivity profile of a drug.

Studies have demonstrated that this compound is the most selective SGLT2 inhibitor among those currently in clinical development.[1][2] Its inhibitory activity is significantly higher for SGLT2 compared to other transporters like SGLT1 and SGLT6.[1]

Table 1: Inhibitory Activity of this compound Against SGLT Subtypes

| Target Species | Target Transporter | Inhibitory Constant (K_i_ or IC_50_) | Selectivity Ratio (vs. SGLT2) | Reference |

| Human | SGLT2 | K_i_: 2.9 nM | - | [1] |

| Human | SGLT1 | >10,000 nM (estimated) | >3400-fold | [1] |

| Rat | SGLT2 | K_i_: 14.9 nM | - | [1] |

| Rat | SGLT1 | IC_50_: 8200 nM | ~550-fold | [5] |

| Mouse | SGLT2 | K_i_: 6.4 nM | - | [1] |

Note: K_i_ (inhibition constant) and IC_50_ (half maximal inhibitory concentration) values are derived from cellular assays with overexpressed transporters. Lower values indicate higher potency.

Figure 1: this compound's high selectivity for SGLT2 over SGLT1.

Beyond related transporters, broader screening has shown no significant interaction between this compound and other physiological processes related to glucose homeostasis, such as glucose uptake in non-SGLT expressing cells, glucose oxidation, glycogen (B147801) synthesis, or insulin (B600854) secretion.[1]

Potential Class-Wide Off-Target Effects

While this compound itself has a very specific profile, the SGLT2 inhibitor class has been investigated for potential off-target effects that may contribute to their observed cardiovascular benefits. One prominent hypothesis involves the inhibition of the sodium-hydrogen exchanger 1 (NHE-1) in cardiac cells.[6][7] This action is considered "off-target" as SGLT2 is generally not expressed in cardiomyocytes.[8] Inhibition of NHE-1 can reduce intracellular sodium and calcium levels, which is a proposed mechanism for cardioprotection.[6][7]

It is crucial to note that while this is an active area of research for the SGLT2 inhibitor class, specific quantitative data demonstrating a direct and potent effect of this compound on NHE-1 in cellular assays is not yet prominently available in published literature.

Figure 2: Proposed off-target mechanism for SGLT2 inhibitors on NHE1.

Experimental Protocols

Protocol for Determining SGLT Inhibitor Selectivity

This protocol describes a common method for measuring the inhibitory activity of a compound like this compound against specific SGLT transporters using a fluorescent glucose analog.

Objective: To determine the IC_50_ of a test compound for SGLT1 and SGLT2.

Materials:

-

HEK-293 cells stably expressing human SGLT1 (hSGLT1).

-

HEK-293 cells stably expressing human SGLT2 (hSGLT2).

-

Parental HEK-293 cells (Negative Control).

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), a fluorescent glucose analog.[9][10]

-

Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Sodium-free buffer (e.g., KRH with choline (B1196258) chloride replacing NaCl).

-

Test compound (this compound) at various concentrations.

-

Known non-selective inhibitor (e.g., Phlorizin) as a positive control.[10]

-

Microplate reader with fluorescence detection.

Procedure:

-

Cell Culture: Plate the hSGLT1, hSGLT2, and parental HEK-293 cells into 96-well black, clear-bottom plates and culture until confluent.

-

Preparation: Aspirate the culture medium and wash the cells twice with the sodium-free buffer to remove residual sodium and glucose.

-

Pre-incubation: Add sodium-free buffer containing the desired concentrations of this compound (or control compounds) to the wells. Incubate for 15-20 minutes at 37°C.

-

Uptake Initiation: Remove the pre-incubation solution. Add sodium-containing buffer (to activate the transporters) that includes 2-NBDG and the respective concentrations of this compound. A parallel set of wells should receive sodium-free buffer with the same components to measure background, non-SGLT mediated uptake.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, allowing for the uptake of the fluorescent glucose analog.

-

Uptake Termination: Terminate the assay by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold, sodium-free buffer to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Add lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Data Analysis: Subtract the fluorescence values from the sodium-free condition from the sodium-containing condition to determine the specific SGLT-mediated uptake. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC_50_ value.

Protocol for Confirming and Identifying Off-Target Effects

When an unexpected cellular effect is observed, a systematic workflow is required to determine if it is a true off-target effect and to identify the molecular target responsible.[11]

Figure 3: Experimental workflow for confirming and identifying off-target effects.

Step-by-Step Methodology:

-

Confirm Target Presence: First, verify that the primary target (SGLT2) is expressed and functional in the experimental cell model. If the primary target is not present, any observed effect is, by definition, an off-target effect.[11]

-

Use a Target-Null System: The gold standard for confirming an off-target effect is to replicate the experiment in a system lacking the primary target. This can be achieved using CRISPR/Cas9 to create a knockout cell line. If the compound still produces the same effect in these cells, it is confirmed to be independent of the primary target.[11]

-

Employ an Orthogonal Inhibitor: Use an inhibitor of the same primary target but from a different chemical class with a distinct known off-target profile. If this compound causes the effect but the orthogonal inhibitor does not (despite both inhibiting SGLT2), this suggests an off-target action specific to this compound's chemical structure.[11]

-

Identify the Off-Target Molecule: Once an off-target effect is confirmed, employ target deconvolution methods to identify the specific protein(s) to which the compound is binding. Techniques include:[11]

-

Affinity Chromatography: Immobilize this compound on a solid support to capture binding partners from cell lysates.

-

Broad-Panel Screening: Test the compound against large panels of kinases, receptors, and enzymes in competitive binding assays.

-

Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of proteins upon ligand binding within intact cells, which can identify direct targets.

-

Conclusion

The available data from cellular assays strongly indicate that this compound is a highly selective SGLT2 inhibitor with a minimal off-target profile against other known sodium-glucose cotransporters.[1][5] This specificity is a key pharmacological advantage. While the broader SGLT2 inhibitor class is being investigated for potential off-target effects on other cellular machinery, such as the Na+/H+ exchanger, specific data for this compound remains limited. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel compounds to ensure a comprehensive understanding of their cellular interactions.

References

- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. uaclinical.com [uaclinical.com]

- 5. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Journey of Tofogliflozin Hydrate: From Discovery to Synthesis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of tofogliflozin (B611414) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus. This document details the scientific journey from its conceptualization to its chemical realization, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Discovery and Rationale: Targeting SGLT2 for Glycemic Control

The development of this compound is rooted in the understanding of renal glucose homeostasis. In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood daily, with the vast majority being reabsorbed back into circulation. This reabsorption is primarily mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the nephrons. SGLT2 is responsible for about 90% of this glucose reabsorption.[1]

The therapeutic strategy behind SGLT2 inhibitors is to block this reabsorption pathway, thereby promoting the excretion of excess glucose in the urine and consequently lowering blood glucose levels. This mechanism is independent of insulin (B600854) secretion or action, offering a novel approach to managing type 2 diabetes. The discovery of phlorizin, a natural non-selective SGLT inhibitor, provided the initial proof-of-concept for this therapeutic approach. However, its lack of selectivity and poor stability spurred the development of more specific and robust SGLT2 inhibitors like this compound.

This compound was discovered through a systematic process involving the generation of a 3D pharmacophore model based on known SGLT2 inhibitors. A subsequent search of structural databases led to the identification of a unique O-spiroketal C-arylglucoside scaffold, which ultimately led to the development of this compound (also known as CSG452).[2]

Mechanism of Action: A Visualized Pathway

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal proximal tubules. This inhibition prevents the reabsorption of filtered glucose, leading to glucosuria and a reduction in plasma glucose concentrations. The process is illustrated in the signaling pathway diagram below.

Synthesis of this compound Hydrate: A Scalable Approach

Several synthetic routes for this compound hydrate have been developed, focusing on scalability, efficiency, and purity. A notable process involves a multi-step synthesis beginning from commercially available starting materials, achieving a high overall yield without the need for column chromatography. The key transformations in one such scalable synthesis are outlined below.

Experimental Workflow for this compound Synthesis

Key Experimental Protocols

Step 1: Friedel-Crafts Acylation

A key step in forming the diaryl aglycone is the regioselective Friedel-Crafts acylation. In a typical procedure, an iodinated benzoic acid derivative is converted to its acid chloride. This is then reacted with a suitable aromatic compound (e.g., ethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the corresponding benzophenone (B1666685) intermediate. The reaction conditions are optimized to favor the desired para-substituted product.

Step 2: Reduction of the Ketone

The benzophenone intermediate is then reduced to the diphenylmethane. A common method involves the use of a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid, for instance, boron trifluoride etherate (BF₃·OEt₂). This reduction is crucial for establishing the correct linkage between the two aromatic rings.

Step 3: Glycosylation and Cyclization

The diphenylmethane moiety is coupled with a protected gluconolactone. This is often achieved through a metal-halogen exchange reaction, for example, by treating the iodinated diphenylmethane with a Grignard reagent, followed by the addition of the protected gluconolactone. Subsequent acidic workup leads to the removal of protecting groups and the spontaneous formation of the characteristic spiroketal structure of this compound.

Step 4: Crystallization of this compound Hydrate

The final step involves the purification and crystallization of the active pharmaceutical ingredient. This compound is typically isolated as a monohydrate. The crude product is dissolved in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and allowed to crystallize. The resulting crystalline solid is then collected by filtration and dried to yield this compound hydrate with high purity.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been extensively studied. The following tables summarize key quantitative data from preclinical and clinical trials.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT1 | >1,500 | \multirow{2}{*}{>517} |

| Human SGLT2 | 2.9 |

Data sourced from preclinical studies.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value |

| Time to Maximum Concentration (Tₘₐₓ) | ~1 hour |

| Elimination Half-life (t₁/₂) | 5-6 hours[3] |

| Oral Bioavailability | High |

| Metabolism | Primarily via CYP4A11, CYP4F2, CYP4F3B, and UGT1A9 |

| Excretion | Mainly in urine |

Data from Phase I clinical trials in healthy male subjects.[3][4]

Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes

| Parameter | Change from Baseline (20 mg/day) |

| HbA1c | Significant reduction |

| Body Weight | Significant reduction[5] |

| Systolic Blood Pressure | Reduction |

Data from Phase III clinical trials.

Analytical Characterization

The structural integrity and purity of this compound hydrate are confirmed using a variety of analytical techniques.

Analytical Workflow

Key Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of this compound and to quantify it in pharmaceutical formulations. The method is validated for linearity, accuracy, precision, and robustness.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is employed for the identification of this compound and its metabolites in biological matrices such as plasma and urine. It is also a powerful tool for identifying and characterizing any process-related impurities or degradation products.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

This compound hydrate represents a significant advancement in the treatment of type 2 diabetes, born from a deep understanding of renal physiology and modern drug discovery techniques. Its selective inhibition of SGLT2 offers an effective and insulin-independent mechanism for glycemic control. The development of scalable and efficient synthetic routes has been crucial for its translation from a promising molecule to a viable therapeutic agent. This technical guide has provided a comprehensive overview of the discovery, synthesis, and analytical characterization of this compound, offering a valuable resource for the scientific community.

References

- 1. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacodynamics of this compound (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Sodium–glucose cotransporter 2 inhibitor, this compound, shows better improvements of blood glucose and insulin secretion in patients with high insulin levels at baseline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for the determination of this compound in plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tofogliflozin for Non-Diabetic Therapeutic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofogliflozin (B611414), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has garnered significant attention for its therapeutic potential beyond its established role in managing type 2 diabetes. By inducing glycosuria, this compound and other SGLT2 inhibitors promote caloric loss and exert a range of metabolic effects that are of interest for several non-diabetic conditions. This technical guide provides an in-depth overview of the current state of research into the non-diabetic applications of this compound, with a focus on obesity and non-alcoholic fatty liver disease (NAFLD), also referred to as metabolic dysfunction-associated fatty liver disease (MAFLD). The guide details the underlying mechanisms of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies employed in these investigations.

Mechanism of Action in Non-Diabetic Conditions

The primary mechanism of this compound is the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[1][2] This action is independent of insulin (B600854) secretion, making it relevant for non-diabetic individuals.[3] The therapeutic effects in non-diabetic conditions are thought to be mediated by several downstream pathways:

-

Caloric Deficit and Weight Loss: The excretion of glucose in the urine results in a net caloric loss, which can contribute to weight reduction and a decrease in fat mass.[4][5]

-

Metabolic Reprogramming: SGLT2 inhibition can induce a metabolic shift from carbohydrate to fatty acid oxidation for energy production. This is evidenced by a decrease in the respiratory quotient and an increase in plasma ketone bodies.[4]

-

Modulation of Signaling Pathways: In non-diabetic models of chronic kidney disease, SGLT2 inhibitors have been shown to modulate key signaling pathways involved in inflammation, fibrosis, and cellular stress. These include:

-

AMP-activated protein kinase (AMPK): Activation of AMPK can improve metabolic efficiency and reduce oxidative stress.

-

Hypoxia-inducible factor 1-alpha (HIF-1α): Stabilization of HIF-1α may enhance glucose metabolism and angiogenesis.

-

Transforming growth factor-beta (TGF-β): Suppression of the TGF-β pathway can reduce fibrosis.

-

Nuclear factor-kappa B (NF-κB): Modulation of NF-κB signaling can decrease inflammation.

-

Renin-angiotensin-aldosterone system (RAAS): Inhibition of the RAAS can lower blood pressure and improve sodium homeostasis.

-

Non-Diabetic Therapeutic Applications

Obesity

Preclinical and clinical evidence suggests a role for this compound in weight management.

Studies in diet-induced obese (DIO) animal models have demonstrated the potential of this compound to attenuate weight gain and fat accumulation.

Table 1: Summary of Quantitative Data from Preclinical Obesity Studies with this compound

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Body Weight Gain | Diet-Induced Obese (DIO) Rats | This compound in diet for 9 weeks | Attenuated body weight gain compared to HFD control group. | [4] |

| Body Fat Mass | DIO Rats | This compound in diet for 9 weeks | Decreased body fat mass without significant changes in bone or lean body mass. | [4] |

| Food Consumption | DIO Rats | This compound in diet for 9 weeks | Increased food consumption compared to HFD control group. | [4] |

| Respiratory Quotient (RQ) | DIO Rats | This compound in diet for 9 weeks | Decreased RQ, indicating a shift to fatty acid oxidation. | [4] |

| Plasma Triglycerides | DIO Rats | This compound in diet for 9 weeks | Decreased plasma triglyceride levels. | [4] |

| Plasma Ketone Bodies | DIO Rats | This compound in diet for 9 weeks | Increased plasma total ketone body levels. | [4] |

| Adipocyte Size | DIO Rats | This compound in diet for 9 weeks | Decreased adipocyte cell size in mesenteric adipose tissue. | [4] |

| Macrophage Infiltration | DIO Rats | This compound in diet for 9 weeks | Decreased proportion of CD68-positive cells in mesenteric adipose tissue. | [4] |

While most clinical trials of this compound have been conducted in patients with type 2 diabetes, the data on weight loss are relevant to its potential use in non-diabetic obesity. A meta-analysis of SGLT2 inhibitors in overweight or obese individuals without diabetes showed a significant reduction in body weight and BMI.[6][7]

Table 2: Summary of Quantitative Data from Clinical Studies of SGLT2 Inhibitors in Non-Diabetic Overweight/Obese Individuals

| Parameter | Population | Treatment Details | Key Findings | Reference |

| Body Weight | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | Mean body weight loss of -1.62 kg compared to placebo. | [7] |

| Body Mass Index (BMI) | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | Weighted mean difference of -0.47 kg/m ² compared to placebo. | [7] |

| Waist Circumference | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | No statistically significant reduction. | [7] |

It is important to note that specific data for this compound in a purely non-diabetic obese population is limited.

Non-Alcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

The metabolic benefits of this compound extend to the liver, with emerging evidence for its use in NAFLD/MAFLD.

Animal models of NAFLD/MAFLD have been instrumental in elucidating the effects of this compound on the liver.

Table 3: Summary of Quantitative Data from Preclinical NAFLD Studies with this compound

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Liver Weight | KKAy mice | This compound in diet for 3 or 5 weeks | Reduced liver weight compared to control. | [4][5] |

| Liver Triglyceride Content | KKAy mice | This compound in diet for 3 or 5 weeks | Reduced liver triglyceride content. | [4][5] |

| Hepatic Steatosis | db/db mice with DEN-induced liver tumorigenesis | This compound (1 and 10 mg/kg in diet) | Significantly reduced hepatic steatosis score. | [8] |

| NAFLD Activity Score (NAS) | db/db mice with DEN-induced liver tumorigenesis | This compound (1 and 10 mg/kg in diet) | Significantly lower NAS compared to control. | [8] |

Clinical studies investigating this compound for NAFLD have primarily been conducted in patients with type 2 diabetes. These studies provide valuable insights into its potential efficacy in non-diabetic NAFLD.

Table 4: Summary of Quantitative Data from Clinical Studies of this compound in NAFLD/MAFLD (in Patients with T2DM)

| Parameter | Population | Treatment Details | Duration | Key Findings | Reference |

| Alanine Aminotransferase (ALT) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |

| Aspartate Aminotransferase (AST) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |

| Hepatic Steatosis (by ultrasonography) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant improvement in hepatic steatosis grade. | [1] |

| Body Weight | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |

| MRI-Proton Density Fat Fraction (MRI-PDFF) | NAFLD patients with T2DM | This compound 20 mg/day | 24 weeks | Significant decrease of -4.12% from baseline. | [9][10] |

| Body Weight | NAFLD patients with T2DM | This compound 20 mg/day | 24 weeks | Significant decrease of 2.83 ± 2.86 kg from baseline. | [9][10] |

| Histological Scores (Steatosis, Ballooning, Inflammation, Fibrosis) | NAFLD patients with T2DM | This compound 20 mg/day | 48 weeks | Significant improvements in all histological scores. | [11] |

A meta-analysis of SGLT2 inhibitors in non-diabetic NAFLD patients showed significant improvements in liver enzymes (AST, ALT, GGT) and anthropometric measures (body weight, BMI, waist circumference).

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. However, based on the reviewed literature, the following sections outline the general methodologies for key experiments.

Preclinical Models

-

Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used due to their susceptibility to diet-induced obesity.[12][13]

-

Acclimation: Animals are housed individually with a standard chow diet for a period of acclimatization (e.g., 1 week).

-

Diet Induction: Obesity is induced by providing a high-fat diet (HFD), typically with 45-60% of calories from fat, for an extended period (e.g., 8-26 weeks).[3][12] A control group is maintained on a normal chow (NC) or low-fat diet.

-

Treatment Administration: this compound is mixed into the powdered diet at a specified concentration (e.g., 0.005% w/w).[3] Treatment duration varies depending on the study endpoints (e.g., 9 weeks).[4]

-

Data Collection:

-

Body weight and food intake are monitored regularly (e.g., twice a week).[3]

-

Body composition (fat mass, lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DXA) or quantitative nuclear magnetic resonance (qNMR).

-

Metabolic parameters (e.g., energy expenditure, respiratory quotient) can be measured using metabolic cages.

-

Urine is collected to measure urinary glucose excretion.

-

Blood samples are collected for biochemical analysis of glucose, insulin, lipids, and other biomarkers.

-

At the end of the study, adipose tissue is harvested for histological analysis of adipocyte size and macrophage infiltration.

-

-

Animal Model: KKAy mice are a model of obese type 2 diabetes that spontaneously develop hepatic steatosis.

-

Housing and Diet: Mice are housed under standard conditions with ad libitum access to food and water.

-

Treatment Administration: this compound is administered via the diet.

-

Data Collection:

-

Body weight and food and water intake are monitored.

-

Blood samples are collected for analysis of glucose, insulin, and liver enzymes (ALT, AST).

-

At the end of the study, livers are harvested, weighed, and a portion is used for histological examination (e.g., H&E staining for steatosis) and measurement of triglyceride content.

-

Clinical Assessment

MRI-PDFF is a non-invasive imaging technique used to quantify liver fat content.

-

Patient Preparation: Patients are typically asked to fast for a few hours before the scan.

-

Image Acquisition: A multi-echo gradient-echo MRI sequence is performed to acquire images of the liver at different echo times.

-

Data Processing: Specialized software is used to process the MRI data and generate a PDFF map of the liver, which provides a quantitative measure of the percentage of fat in each voxel.

-

Analysis: The mean PDFF across a region of interest in the liver is calculated to determine the overall liver fat content.

Signaling Pathways in Non-Diabetic Conditions

Conclusion

This compound demonstrates significant promise for therapeutic applications beyond type 2 diabetes, particularly in the management of obesity and NAFLD/MAFLD. Its primary mechanism of inducing glycosuria leads to a cascade of metabolic benefits, including weight loss, reduced liver fat, and improvements in associated inflammatory and fibrotic processes. While much of the existing clinical data for this compound is in the context of diabetes, the consistent findings across preclinical non-diabetic models and meta-analyses of the SGLT2 inhibitor class in non-diabetic populations provide a strong rationale for further investigation. Future research should focus on large-scale clinical trials of this compound in non-diabetic individuals with obesity and NAFLD/MAFLD to definitively establish its efficacy and safety in these populations. The detailed understanding of its mechanisms of action and the experimental methodologies outlined in this guide will be crucial for designing and interpreting such studies.

References

- 1. The Efficacy of this compound on Metabolic Dysfunction-Associated Fatty Liver Disease [mdpi.com]

- 2. uaclinical.com [uaclinical.com]

- 3. Influence of long term administration of this compound on chronic inflammation of visceral adipose tissue in mice with obesity induced by a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Effect of Sodium-Glucose Cotransporter 2 Inhibitors on Weight Reduction in Overweight and Obese Populations without Diabetes: A Systematic Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ESC 365 [esc365.escardio.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparing the effects of this compound and pioglitazone in non-alcoholic fatty liver disease patients with type 2 diabetes mellitus (ToPiND study): a randomized prospective open-label controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]

- 13. Diet-induced obesity model - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Tofogliflozin in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofogliflozin (B611414) is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism makes it a valuable tool for studying glycemic control and the progression of diabetic complications in various preclinical models. These application notes provide a summary of dosages and detailed experimental protocols for the use of this compound in established mouse models of type 1 and type 2 diabetes.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting SGLT2 in the proximal tubules of the kidney. This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.

Caption: Mechanism of this compound via SGLT2 Inhibition.

This compound Dosage and Administration Summary

The appropriate dosage and administration route for this compound can vary depending on the mouse model and the specific research question. The following table summarizes dosages reported in the literature.

| Mouse Model | Diabetes Type | Dosage | Administration Route | Duration | Key Findings | Reference |

| db/db | Type 2 | 0.1, 0.3, 1, 3, 10 mg/kg | Oral Gavage (once daily) | 4 weeks | Dose-dependent reduction in HbA1c and improved glucose tolerance.[3] | [3] |

| db/db | Type 2 | ~5 mg/kg/day (0.004% in chow) | Medicated Chow | 8 weeks | Sustained decrease in blood glucose; improved retinal neurovascular coupling.[4] | [4] |

| db/db | Type 2 | 0.005% or 0.015% in chow | Medicated Chow | 8 weeks | Prevented increased urinary albumin/creatinine ratio and attenuated glomerular hypertrophy.[5] | [5] |

| KK-Ay | Type 2 | 0.015% in chow | Medicated Chow | 8 weeks | Lowered HbA1c; improved glomerular and tubulointerstitial damage.[2][6] | [2][6] |

| ApoE-deficient (STZ-induced) | Type 1 | ~1.71 mg/kg/day (0.005% in chow) | Medicated Chow | 6 weeks | Markedly decreased blood glucose and suppressed atherosclerosis.[7] | [7] |

Experimental Protocols

Protocol 1: Evaluation of Glycemic Control in db/db Mice via Oral Gavage

This protocol is designed to assess the acute and chronic effects of this compound on hyperglycemia and glucose tolerance.

1. Animals and Acclimatization:

-

Model: Male db/db mice, 8 weeks of age.[3]

-

Housing: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. This compound Preparation:

-

Vehicle: Prepare a 0.5% carboxymethyl cellulose (B213188) (CMC) solution in sterile water.[3]

-

Drug Solution: Suspend this compound powder in the 0.5% CMC vehicle to achieve final concentrations for desired dosages (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) in a volume of 5 ml/kg.[3] Prepare fresh daily or according to compound stability data.

3. Experimental Procedure:

-

Baseline: Collect blood samples from the tail vein to measure baseline blood glucose, glycated hemoglobin (HbA1c), and plasma insulin (B600854).[3]

-

Randomization: Randomly assign mice to vehicle control or this compound treatment groups.

-

Administration: Administer the prepared this compound suspension or vehicle via oral gavage once daily for 28 days.[3]

-

Monitoring:

-

Endpoint Analysis (Day 28): Collect blood samples to measure final blood glucose, HbA1c, and plasma insulin levels.[3]

-

Oral Glucose Tolerance Test (OGTT): Four days after the final drug administration, perform an OGTT. Fast mice overnight, administer a glucose solution (e.g., 2 g/kg) via oral gavage, and measure blood glucose at 0, 30, 60, 120, and 240 minutes post-glucose load.[3]

Caption: Workflow for Oral Gavage Study in db/db Mice.

Protocol 2: Long-Term Administration in Medicated Chow for Diabetic Complications

This protocol is suitable for long-term studies investigating the effects of this compound on the progression of diabetic complications such as nephropathy or retinopathy.

1. Animals and Acclimatization:

-

Models:

-

Housing & Acclimatization: As described in Protocol 1.

2. Medicated Chow Preparation:

-

Calculation: Determine the required concentration of this compound in the chow based on the target dose (e.g., 5 mg/kg/day) and the average daily food consumption of the specific mouse strain.

-

Example Concentrations:

-

Mixing: Thoroughly mix the calculated amount of this compound powder with standard powdered mouse chow to ensure uniform distribution. The mixture can then be provided as is or re-pelleted.

3. Experimental Procedure:

-

Baseline: At the designated starting age (e.g., 7 weeks), measure baseline parameters such as body weight, blood glucose, HbA1c, and urinary albumin/creatinine ratio (for kidney studies).[2][8]

-

Randomization: Divide mice into a control group (standard chow) and a treatment group (medicated chow).

-

Administration: Provide the respective diets ad libitum for the duration of the study (e.g., 8 weeks).[2][8]

-

Monitoring:

-

Endpoint Analysis: